molecular formula C13H27NO B14267973 3-(1-Pentylpiperidin-4-YL)propan-1-OL CAS No. 141430-46-8

3-(1-Pentylpiperidin-4-YL)propan-1-OL

Cat. No.: B14267973
CAS No.: 141430-46-8
M. Wt: 213.36 g/mol
InChI Key: UJNJIFRMQUDCGN-UHFFFAOYSA-N
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Description

3-(1-Pentylpiperidin-4-yl)propan-1-ol (CAS 141430-46-8) is a piperidine derivative featuring a pentyl substituent on the piperidine nitrogen and a propanol chain at the 4-position of the piperidine ring. This structural motif confers a balance of lipophilicity (from the pentyl group) and hydrogen-bonding capability (from the hydroxyl group), making it a compound of interest in medicinal chemistry and drug design.

Properties

CAS No.

141430-46-8

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

3-(1-pentylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C13H27NO/c1-2-3-4-9-14-10-7-13(8-11-14)6-5-12-15/h13,15H,2-12H2,1H3

InChI Key

UJNJIFRMQUDCGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC(CC1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pentylpiperidin-4-YL)propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-pentylpiperidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Pentylpiperidin-4-YL)propan-1-OL may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Pentylpiperidin-4-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the piperidine ring.

Major Products Formed

    Oxidation: Propanal and propanoic acid.

    Reduction: The corresponding alkane.

    Substitution: Halogenated derivatives of the piperidine ring.

Scientific Research Applications

3-(1-Pentylpiperidin-4-YL)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Pentylpiperidin-4-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Alkyl Substituents

  • 3-(1-Methylpiperidin-4-yl)propan-1-ol (CAS 7037-30-1): Substituent: Methyl group (CH₃) on the piperidine nitrogen. Methyl groups are metabolically stable but may reduce receptor-binding affinity due to smaller steric bulk .
  • 3-(1-Pentylpiperidin-4-yl)propan-1-ol (CAS 141430-46-8):

    • Substituent: Pentyl group (C₅H₁₁) on the piperidine nitrogen.
    • Properties: Enhanced lipophilicity improves blood-brain barrier penetration but may increase metabolic oxidation risks. The longer chain could stabilize hydrophobic interactions in receptor binding .

Aromatic and Heterocyclic Substituents

  • 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol: Substituent: 5-Ethylpyrimidin-2-yl group.

Variations in the Alcohol Chain

  • 3-(1-Methylpiperidin-4-yl)pentane-1,5-diol (CAS 865076-14-8): Structure: Propanol chain replaced with a pentane-1,5-diol group. This modification is advantageous for polar targets or formulations requiring high aqueous compatibility .

Piperidine vs. Piperazine Derivatives

  • 3-(4-Methylpiperazin-1-yl)propan-1-ol :
    • Core Structure: Piperazine ring (two nitrogen atoms) instead of piperidine.
    • Properties: Increased basicity due to the additional nitrogen, enhancing solubility in acidic environments. Piperazine derivatives often exhibit improved pharmacokinetic profiles, such as longer half-lives, but may introduce off-target effects in certain receptor systems .

Structural and Pharmacological Data Comparison

Compound Name Molecular Weight Substituent (R) Key Properties Pharmacological Notes
3-(1-Pentylpiperidin-4-yl)propan-1-ol 229.36 g/mol Pentyl (C₅H₁₁) High lipophilicity, moderate solubility Potential CNS activity
3-(1-Methylpiperidin-4-yl)propan-1-ol 157.25 g/mol Methyl (CH₃) Improved solubility, lower BBB penetration Intermediate in synthesis
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol 279.37 g/mol 5-Ethylpyrimidin-2-yl Aromatic interactions, selective binding Kinase inhibitor candidate
3-(4-Methylpiperazin-1-yl)propan-1-ol 172.27 g/mol 4-Methylpiperazine High solubility, basicity Antipsychotic lead

Key Research Findings

  • Crystal Packing and Stability: Substituents like sulfonyl or nitro groups (e.g., in 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol) induce specific dihedral angles (e.g., 78.18° between aromatic rings) and stabilize crystal lattices via C–H···O interactions .
  • Docking Studies : AutoDock Vina predicts that the pentyl substituent enhances hydrophobic binding pockets in targets like lipid-binding proteins, whereas methyl or pyrimidine groups favor polar or aromatic interactions .

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